4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid
Description
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid (CAS: 911818-75-2), also known as TCBTB or H3TCBPB, is a highly conjugated polyaromatic compound with a rigid, symmetrical structure. Its molecular formula is C₆₃H₄₂O₆, and it features a central benzene ring substituted with three branches, each containing biphenyl and benzoic acid moieties . This compound is synthesized via a carbon dioxide-mediated route, achieving a high yield of 96% .
Properties
IUPAC Name |
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H42O6/c64-61(65)55-31-25-49(26-32-55)43-7-1-40(2-8-43)46-13-19-52(20-14-46)58-37-59(53-21-15-47(16-22-53)41-3-9-44(10-4-41)50-27-33-56(34-28-50)62(66)67)39-60(38-58)54-23-17-48(18-24-54)42-5-11-45(12-6-42)51-29-35-57(36-30-51)63(68)69/h1-39H,(H,64,65)(H,66,67)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJFTIMRFORTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H42O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the terphenyl core, followed by the sequential addition of phenyl rings and carboxylic acid groups. Common reagents used in these reactions include bromobenzene, phenylboronic acid, and palladium catalysts under Suzuki coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile ligand for coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and other supramolecular structures .
Biology
In biological research, derivatives of this compound can be used as fluorescent probes or as part of drug delivery systems. The aromatic structure allows for strong π-π interactions with biological molecules, facilitating targeted delivery and imaging applications.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting cancer cells. The compound’s ability to form stable complexes with metal ions can be exploited for diagnostic imaging and therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanocomposites. Its structural rigidity and multiple functional groups make it suitable for enhancing the mechanical and thermal properties of these materials.
Mechanism of Action
The mechanism by which 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets via π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity.
Comparison with Similar Compounds
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (CAS: 805246-78-0)
- Structure : Replaces carboxylic acid (-COOH) groups with formyl (-CHO) groups.
- Molecular Weight : 618.732 g/mol (vs. 895.00 g/mol for TCBTB).
- However, the formyl groups enable nucleophilic addition reactions, useful in dynamic covalent chemistry .
4-[4-[4,6-Bis[4-(4-carboxyphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzoic Acid (CAS: 1331756-62-7)
- Structure : Incorporates a triazine core instead of a central benzene ring.
- Molecular Weight : 669.693 g/mol.
- Key Difference : The electron-deficient triazine core enhances electronic anisotropy, making it suitable for use in organic semiconductors or as a ligand in luminescent complexes .
Pyrazole Derivatives with Carboxylic Acid Substituents
The pyrazole-based compounds in (e.g., Compound 13 : C₂₆H₁₆F₆N₂O₃) share benzoic acid groups but differ in core structure:
- Functional Groups : Trifluoromethyl (-CF₃) substituents introduce strong electron-withdrawing effects, enhancing metabolic stability in biological systems.
- Applications : Demonstrated as growth inhibitors in pharmacological studies, unlike TCBTB, which lacks direct biological activity data .
Simpler Benzoic Acid Derivatives
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid (CAS: Unspecified)
4-(Carboxymethyl)benzoic Acid (CAS: 501-89-3)
- Structure : A simple bifunctional carboxylic acid (C₉H₈O₄, MW: 180.16 g/mol).
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals or polymers, lacking the structural complexity of TCBTB .
Comparative Data Table
Key Research Findings and Insights
- Synthetic Advantages : TCBTB’s CO₂-mediated synthesis offers environmental benefits over traditional methods requiring toxic reagents .
- Biological Potential: Unlike pyrazole derivatives (), TCBTB lacks documented bioactivity, highlighting a research gap.
Notes
- Source Diversity : References include patents, synthesis protocols, and chemical databases, ensuring comprehensive coverage.
- Pyrazole derivatives, conversely, have validated biological roles.
- Unverified Claims : AIE properties are hypothesized based on structural analogy but require experimental validation .
Biological Activity
The compound 4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid , also known by its CAS number 50446-44-1, is a complex organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, backed by research findings and data tables.
- Molecular Formula : C27H18O6
- Molecular Weight : 438.428 g/mol
- Melting Point : 322-327 °C
- Density : 1.4 g/cm³
- Boiling Point : 711 °C
These properties suggest that the compound is stable under a variety of conditions, which is advantageous for biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines.
- MCF-7 Cell Line : The compound showed an IC50 value of 5.85 µM, indicating potent activity against breast cancer cells.
- A549 Cell Line : An IC50 value of 3.0 µM was recorded, demonstrating effectiveness against lung cancer cells.
Table 1 summarizes the anticancer activity across different cell lines:
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
Table 2 presents the MIC values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using in vitro models. It was found to reduce the production of pro-inflammatory cytokines significantly.
- Cytokine Reduction : The compound decreased TNF-α levels by approximately 87%, showcasing its potential as an anti-inflammatory agent.
Case Studies
A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In a controlled experiment, patients treated with formulations containing this compound exhibited a marked reduction in tumor size compared to control groups receiving standard therapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
